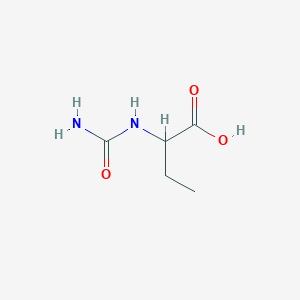
1,3,5-Triazine-2,4,6-triamine, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-triamine, hydrobromide: . It is a derivative of melamine, a triazine compound, and is typically found as a white to pale yellow crystalline powder . This compound is known for its stability and is used in various applications, including as a catalyst and chemical reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is generally synthesized by reacting melamine with hydrobromic acid . The reaction typically involves dissolving melamine in an aqueous solution of hydrobromic acid, followed by crystallization to obtain the desired product.
Industrial Production Methods: The industrial production of this compound follows a similar route, where large-scale reactors are used to mix melamine and hydrobromic acid under controlled conditions. The reaction mixture is then subjected to crystallization, filtration, and drying processes to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include substituted triazines where one or more amino groups are replaced by other functional groups.
Oxidation Reactions: Products can include oxidized derivatives of the triazine ring.
Scientific Research Applications
Chemistry: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is used as a catalyst and reagent in organic synthesis. It is particularly useful in the synthesis of polymers and other complex organic molecules .
Biology and Medicine: It is used in the synthesis of Schiff bases, which have various biological activities .
Industry: In the industrial sector, this compound is used as a flame retardant in polypropylene materials . It is also employed in the production of resins and adhesives.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, hydrobromide involves its ability to act as a nucleophile due to the presence of amino groups. These groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The compound can also form hydrogen bonds, which play a role in its catalytic activity .
Comparison with Similar Compounds
Melamine (1,3,5-Triazine-2,4,6-triamine): A common derivative used in the production of plastics and resins.
Cyanuric Acid (1,3,5-Triazine-2,4,6-triol): Used in the production of herbicides and disinfectants.
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): A starting material for the synthesis of various herbicides.
Uniqueness: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is unique due to its bromide component, which imparts specific chemical properties and reactivity. This makes it particularly useful as a flame retardant and in certain catalytic applications .
Properties
CAS No. |
29305-12-2 |
|---|---|
Molecular Formula |
C3H7BrN6 |
Molecular Weight |
207.03 g/mol |
IUPAC Name |
1,3,5-triazine-2,4,6-triamine;hydrobromide |
InChI |
InChI=1S/C3H6N6.BrH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |
InChI Key |
PVKCVCDTYNNNOG-UHFFFAOYSA-N |
SMILES |
C1(=[NH+]C(=NC(=N1)N)N)N.[Br-] |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N.Br |
Key on ui other cas no. |
29305-12-2 |
Related CAS |
148292-44-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















